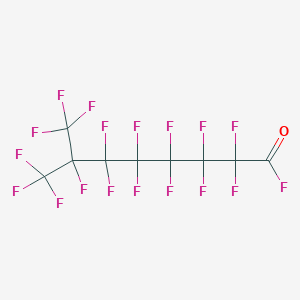

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

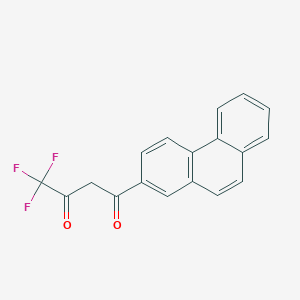

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a colorless liquid that is highly reactive and has a strong odor. Octanoyl fluoride is used in various fields of scientific research, including biochemistry, pharmacology, and materials science.

Wirkmechanismus

Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue. The reaction between octanoyl fluoride and the serine residue forms a stable ester bond, which prevents the enzyme from functioning properly. This inhibition is irreversible, meaning that the enzyme cannot be reactivated once it has been modified by octanoyl fluoride.

Biochemische Und Physiologische Effekte

Octanoyl fluoride has been shown to have a variety of biochemical and physiological effects. Inhibition of serine hydrolases by octanoyl fluoride can lead to changes in lipid metabolism, inflammation, and neurological function. For example, inhibition of fatty acid amide hydrolase, a serine hydrolase that degrades endocannabinoids, can lead to increased levels of endocannabinoids in the brain, which can have analgesic and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

Octanoyl fluoride has several advantages for lab experiments. It is a highly reactive compound that can irreversibly modify the active site of serine hydrolases, making it a useful tool for studying the activity of these enzymes. Octanoyl fluoride is also relatively easy to synthesize and handle, making it accessible to researchers.

However, there are also limitations to using octanoyl fluoride in lab experiments. The irreversible nature of the inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, the high reactivity of octanoyl fluoride can lead to non-specific binding to other proteins and molecules, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on octanoyl fluoride. One area of research is the development of more selective inhibitors of serine hydrolases. Current inhibitors, such as octanoyl fluoride, can target multiple enzymes, which can make it difficult to study the specific role of individual enzymes in biological processes.

Another area of research is the use of octanoyl fluoride as a surface modifier for biomedical materials. Octanoyl fluoride has been shown to improve the biocompatibility and hydrophobicity of materials, which can be useful for medical implants and devices.

Finally, there is potential for the use of octanoyl fluoride as a therapeutic agent. Inhibition of specific serine hydrolases has been shown to have beneficial effects in various disease models, such as inflammation and pain. Developing selective inhibitors of these enzymes could lead to the development of new therapies for these conditions.

Conclusion

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- is a highly reactive compound that has gained significant attention in scientific research due to its unique chemical properties. It is used as a tool compound to study the activity of serine hydrolases in biochemistry and pharmacology, and as a surface modifier for materials in materials science. Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue, leading to changes in lipid metabolism, inflammation, and neurological function. While there are limitations to using octanoyl fluoride in lab experiments, there are several future directions for research on this compound, including the development of more selective inhibitors and the use of octanoyl fluoride as a therapeutic agent.

Synthesemethoden

Octanoyl fluoride is synthesized through the reaction of octanoyl chloride with hydrogen fluoride gas. This reaction produces octanoyl fluoride, hydrogen chloride, and water. The reaction is highly exothermic and requires careful handling due to the corrosive nature of hydrogen fluoride. The yield of octanoyl fluoride can be improved by using a catalyst, such as aluminum fluoride.

Wissenschaftliche Forschungsanwendungen

Octanoyl fluoride is used in various fields of scientific research due to its unique chemical properties. In biochemistry, octanoyl fluoride is used as a reactive probe to study the activity of serine hydrolases, which are enzymes that catalyze the hydrolysis of esters and amides. Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue. This allows researchers to study the role of serine hydrolases in various biological processes, such as lipid metabolism and signal transduction.

In pharmacology, octanoyl fluoride is used as a tool compound to study the mechanism of action of drugs that target serine hydrolases. Octanoyl fluoride can be used to identify the target of a drug by competing with the drug for binding to the active site of the enzyme. This allows researchers to determine whether the drug targets a specific serine hydrolase or a group of related enzymes.

In materials science, octanoyl fluoride is used as a surface modifier for various materials, such as glass and metal. Octanoyl fluoride can react with the surface of the material to form a thin film that can improve the surface properties, such as hydrophobicity and adhesion.

Eigenschaften

CAS-Nummer |

15742-62-8 |

|---|---|

Produktname |

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- |

Molekularformel |

C9F18O |

Molekulargewicht |

466.07 g/mol |

IUPAC-Name |

2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoyl fluoride |

InChI |

InChI=1S/C9F18O/c10-1(28)2(11,12)4(14,15)6(18,19)7(20,21)5(16,17)3(13,8(22,23)24)9(25,26)27 |

InChI-Schlüssel |

MTWYDIQAJFAPGH-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Kanonische SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Andere CAS-Nummern |

15742-62-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.